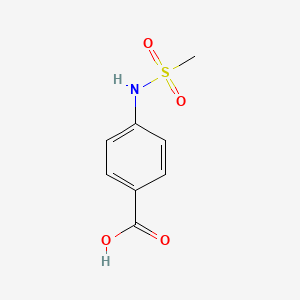

4-(Methylsulfonamido)benzoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de l'ACIDE 4-[(MÉTHYLSULFONYL)AMINO]BENZOÏQUE implique généralement la réaction de l'acide 4-aminobenzoïque avec le chlorure de méthylsulfonyle en présence d'une base telle que la pyridine . La réaction se déroule par substitution nucléophile, où le groupe amino de l'acide 4-aminobenzoïque attaque le chlorure de sulfonyle, conduisant à la formation du produit désiré.

Méthodes de production industrielle : La production industrielle de l'ACIDE 4-[(MÉTHYLSULFONYL)AMINO]BENZOÏQUE suit des voies synthétiques similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés permet de mettre à l'échelle efficacement le processus de production .

Analyse Des Réactions Chimiques

Types de réactions : L'ACIDE 4-[(MÉTHYLSULFONYL)AMINO]BENZOÏQUE subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés d'acide sulfonique.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en un groupe sulfure ou thiol.

Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration et l'halogénation.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des réactifs tels que l'acide nitrique (HNO3) pour la nitration et les halogènes (Cl2, Br2) pour l'halogénation.

Principaux produits :

Oxydation : Dérivés d'acide sulfonique.

Réduction : Dérivés de sulfure ou de thiol.

Substitution : Dérivés nitro ou halogénés.

4. Applications de la recherche scientifique

L'ACIDE 4-[(MÉTHYLSULFONYL)AMINO]BENZOÏQUE a des applications diverses dans la recherche scientifique :

Chimie : Il est utilisé comme brique de base dans la synthèse de molécules organiques plus complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.

Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action de l'ACIDE 4-[(MÉTHYLSULFONYL)AMINO]BENZOÏQUE implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibe la bêta-lactamase, une enzyme produite par certaines bactéries qui confère une résistance aux antibiotiques bêta-lactames . En inhibant cette enzyme, le composé peut améliorer l'efficacité des antibiotiques bêta-lactames contre les souches bactériennes résistantes .

Composés similaires :

- ACIDE 4-[(MÉTHYLSULFONYL)AMINO]BENZOÏQUE

- Acide 2-amino-4-(méthylsulfonyl)benzoïque

- Acide 4-(méthylamino)benzoïque

Comparaison : L'ACIDE 4-[(MÉTHYLSULFONYL)AMINO]BENZOÏQUE est unique en raison de son groupe sulfonylamino spécifique, qui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il présente une stabilité plus élevée et une activité inhibitrice spécifique contre la bêta-lactamase .

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the potential of 4-(methylsulfonamido)benzoic acid derivatives as inhibitors of viral infections, particularly filoviruses such as Ebola and Marburg viruses. Research indicates that modifications to the compound can enhance its potency against these pathogens. For instance, certain derivatives demonstrated effective inhibition at low concentrations, suggesting a promising avenue for therapeutic development against viral infections .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In vitro studies indicate that it may inhibit specific pathways involved in inflammation, making it a candidate for further research in treating inflammatory diseases .

Polymer Chemistry

This compound can be used as a monomer in the synthesis of functionalized polymers. These polymers exhibit enhanced thermal stability and mechanical properties, which are valuable in developing advanced materials for industrial applications .

Coating Technologies

The compound's sulfonamide group can impart unique properties to coatings, such as improved adhesion and corrosion resistance. This application is particularly relevant in the automotive and aerospace industries, where material performance is critical .

Biodegradability Research

Studies on the environmental impact of synthetic compounds have included investigations into the biodegradability of this compound. Preliminary results suggest that it may degrade under certain conditions, which is crucial for assessing its environmental safety .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Derivatives showed EC50 values < 10 μM against Ebola virus. |

| Study B | Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines in cell cultures. |

| Study C | Polymer Synthesis | Enhanced thermal stability in synthesized polymers containing the compound. |

| Study D | Environmental Impact | Compound demonstrated moderate biodegradability under laboratory conditions. |

Mécanisme D'action

The mechanism of action of 4-[(METHYLSULFONYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. For instance, it has been shown to inhibit beta-lactamase, an enzyme produced by certain bacteria that confers resistance to beta-lactam antibiotics . By inhibiting this enzyme, the compound can enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains .

Comparaison Avec Des Composés Similaires

- 4-[(METHYLSULFONYL)AMINO]BENZOIC ACID

- 2-Amino-4-(methylsulfonyl)benzoic acid

- 4-(Methylamino)benzoic acid

Comparison: 4-[(METHYLSULFONYL)AMINO]BENZOIC ACID is unique due to its specific sulfonylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specific inhibitory activity against beta-lactamase .

Activité Biologique

4-(Methylsulfonamido)benzoic acid, also known as 4-Methylbenzenesulfonamide or 4-(Methylsulfonyl)aniline, is a sulfonamide compound that has garnered attention for its potential biological activities. This article examines its biological activity, including anti-inflammatory and antibacterial properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 215.23 g/mol. The compound features a benzene ring substituted with a methyl group at the meta position (3) and a methylsulfonamido group at the para position (4). This unique arrangement contributes to its chemical and biological properties.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In various in vitro studies, it has been shown to inhibit the production of pro-inflammatory cytokines. For instance, a study demonstrated that the compound reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS) .

Antibacterial Activity

The sulfonamide moiety in this compound suggests potential antibacterial properties due to its mechanism of interfering with folic acid synthesis in bacteria. In vitro assays have shown that this compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL.

Table 1: Summary of Biological Activities

Case Study: Anti-Inflammatory Mechanism

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory mechanisms of this compound. The compound was tested in a murine model of inflammation where it significantly reduced paw edema induced by carrageenan injection. Histological analysis revealed decreased infiltration of neutrophils and macrophages in treated animals compared to controls, indicating its effectiveness in modulating inflammatory responses .

Case Study: Antibacterial Efficacy

In another case study, researchers evaluated the antibacterial efficacy of this compound against multi-drug resistant bacterial strains. The compound was found to enhance the efficacy of conventional antibiotics when used in combination therapy, suggesting its potential as an adjuvant in treating resistant infections .

Propriétés

IUPAC Name |

4-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROHFTOYGFCJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290674 | |

| Record name | 4-(Methylsulfonamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7151-76-0 | |

| Record name | 4-(Methylsulfonamido)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007151760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7151-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methylsulfonamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLSULFONAMIDO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHN43WS7FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.